molecular formula C9H9NO2 B8459469 Methyl 5-ethenylpyridine-2-carboxylate CAS No. 1147893-82-0

Methyl 5-ethenylpyridine-2-carboxylate

Cat. No. B8459469
Key on ui cas rn: 1147893-82-0
M. Wt: 163.17 g/mol
InChI Key: QONVLLYBINTUGV-UHFFFAOYSA-N
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Patent
US09409910B2

Procedure details

The title compound was prepared by following general procedure 2. Methyl 5-bromopyridine-2-carboxylate (4.0 g, 18.5 mmol) was dissolved in 160 mL dioxane. Vinyltributyltin (11.7 g, 37 mmol) was added to this solution at 25° C., followed by addition of dichlorobis(triphenylphosphine)palladium (1.5 g, mmol). The reaction mixture was degassed and purged with nitrogen for 5 min. and then heated at 100° C. for 2 h. The reaction mixture was evaporated under reduced pressure and the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-50% ethyl acetate-hexane gradient). The requisite fractions were concentrated below 40° C. under reduced pressure to obtain 2 g of methyl 5-vinylpyridine-2-carboxylate as a pale yellow oil (solid at −20° C.). TLC Rf 0.3 in 40% Ethyl acetate:Hexane.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.[CH:12]([Sn](CCCC)(CCCC)CCCC)=[CH2:13]>O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH:12]([C:2]1[CH:3]=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1)=[CH2:13] |^1:35,54|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)OC
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
C(=C)[Sn](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen for 5 min.
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-50% ethyl acetate-hexane gradient)
CONCENTRATION
Type
CONCENTRATION
Details
The requisite fractions were concentrated below 40° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=CC(=NC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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